Mercuric perchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Perchlorates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

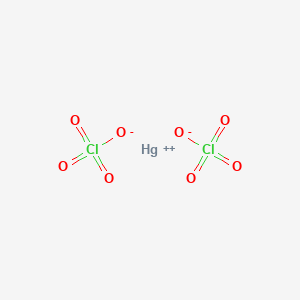

mercury(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Hg/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYOBAICCHNMNJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg(ClO4)2, Cl2HgO8 | |

| Record name | Mercury(II) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Mercury(II)_perchlorate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890634 | |

| Record name | Perchloric acid, mercury(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [MSDSonline] | |

| Record name | Mercuric perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7616-83-3 | |

| Record name | Mercuric perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007616833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, mercury(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, mercury(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Mercuric Perchlorate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of mercuric perchlorate (B79767) and its various hydrated forms. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Introduction

Mercuric perchlorate, with the chemical formula Hg(ClO₄)₂, is an inorganic compound that can exist in an anhydrous state or as several hydrates (Hg(ClO₄)₂·nH₂O), where 'n' can range from 0 to 6.[1] These compounds are white, crystalline solids that are highly soluble in water and are known for their strong oxidizing properties.[1][2] The hydrates of this compound are of particular interest in various fields of chemical synthesis and materials science.[2][3]

Physical Properties

The physical characteristics of this compound hydrates vary depending on the degree of hydration. The most commonly cited hydrates are the hexahydrate and the trihydrate.

Table 1: Physical Properties of this compound Hydrates

| Property | Anhydrous | Monohydrate | Trihydrate | Hexahydrate |

| Appearance | White solid[1] | White solid[2] | White crystalline powder[4][5] | White crystalline solid[2] |

| Molecular Formula | Hg(ClO₄)₂[1] | Hg(ClO₄)₂·H₂O[2] | Hg(ClO₄)₂·3H₂O[2] | Hg(ClO₄)₂·6H₂O[1] |

| Molecular Weight ( g/mol ) | 399.49[1] | 417.51[2] | 453.54[5][6] | 507.58 (calculated) |

| Melting Point (°C) | 170 (decomposes)[1] | Decomposes upon heating[2] | 64[7] | - |

| Boiling Point (°C) | 250 (decomposes)[1] | - | - | - |

| Density (g/cm³) | - | - | 4[5] | 2.84[1] |

| Solubility in Water | Soluble[1] | Highly soluble[2] | Soluble[4][5] | Highly soluble[8] |

| Solubility in Organic Solvents | - | Insoluble in benzene (B151609) and hexane[2] | Insoluble in benzene and hexane[4][5][9] | - |

| Crystal Structure | - | - | - | Trigonal[1] |

| Space Group | - | - | - | P3m1[1] |

| Lattice Constants (Å) | - | - | - | a = 8.01, c = 5.34[1] |

| CAS Number | 7616-83-3[1] | 304656-34-6[2] | 73491-34-6[2][6] | - |

The hexahydrate has a trigonal crystal structure, consisting of octahedral [Hg(H₂O)₆]²⁺ centers and ClO₄⁻ ions.[1]

Chemical Properties

This compound and its hydrates are strong oxidizing agents and are highly toxic.[2][6][10]

Table 2: Chemical and Safety Properties of this compound Hydrates

| Property | Data |

| Oxidizing Nature | Strong oxidizer; may intensify fire.[2][6][10] |

| Toxicity | Highly toxic by ingestion, inhalation, and skin contact.[2][6][10][11] Fatal if swallowed, in contact with skin, or if inhaled.[6][10] |

| Reactivity | Incompatible with strong acids, strong oxidizing agents, ammonia (B1221849), organic materials, amines, reducing agents, and alcohols.[4][9] |

| Thermal Decomposition | Decomposes upon heating.[1][2] Further heating of hydrates does not produce the anhydrous form but instead forms a basic mercury perchlorate.[1] |

| GHS Hazard Statements | H272 (May intensify fire; oxidizer), H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life).[6] |

| NFPA 704 Diamond | Health: 4, Flammability: 0, Instability: 0, Special: OX[1] |

Solutions of this compound in water react with aqueous ammonia to produce tetraamminemercury(II) perchlorate, --INVALID-LINK--₂.[1] It also reacts with elemental mercury to form mercury(I) perchlorate.[1]

Experimental Protocols

4.1. Synthesis of this compound Hydrates

-

Primary Synthesis Route (from Mercuric Oxide):

-

Reaction: this compound hydrates are most commonly prepared by the reaction of mercury(II) oxide (HgO) with concentrated perchloric acid (HClO₄).[1][2] The reaction is: HgO + 2HClO₄ → Hg(ClO₄)₂ + H₂O.[1][2]

-

Temperature Control: This reaction is exothermic (ΔH ≈ -58 kJ/mol) and requires strict temperature control (0–5°C) to prevent decomposition of the perchlorate ion.[2] Alternatively, heating at 40-60°C for 1-5 minutes with a 60% aqueous solution of perchloric acid can be employed.[2][4]

-

Crystallization: The resulting solution is evaporated under vacuum at 30–40°C to crystallize the hydrate (B1144303).[2] Evaporation of the solution typically yields the hexahydrate, Hg(ClO₄)₂·6H₂O.[1]

-

Formation of Lower Hydrates: The hexahydrate can be converted to lower hydrates, such as the dihydrate, by heating to 30°C in a vacuum.[1]

-

-

Alternative Synthesis Route (Metathesis Reaction):

-

Reaction: An alternative method involves the reaction of mercury(II) sulfate (B86663) with barium perchlorate in an aqueous solution: HgSO₄ + Ba(ClO₄)₂ → Hg(ClO₄)₂ + BaSO₄↓.[2]

-

Separation: The insoluble barium sulfate (BaSO₄) is removed by filtration.[2]

-

Isolation: The filtrate is then concentrated to isolate the this compound hydrate.[2]

-

4.2. Characterization Techniques

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to study the hydration of the mercury(II) ion and the nature of the perchlorate ions in the crystal lattice.[1][12] For IR spectroscopy, samples can be prepared as mulls or pellets. Raman spectroscopy can be performed on solid samples.[13]

-

Thermal Analysis (Thermogravimetry - TG/DTG): The thermal stability and decomposition of this compound hydrates and their complexes can be studied using thermogravimetry (TG) and derivative thermogravimetry (DTG).[14] These analyses are typically carried out in a controlled atmosphere (e.g., static air or flowing nitrogen).[14]

-

X-ray Diffraction (XRD): Single-crystal or powder XRD is used to determine the crystal structure, space group, and lattice parameters of the crystalline hydrates.[1]

Visualizations

Caption: Synthesis pathways for this compound hydrates.

Caption: Thermal decomposition and dehydration of this compound hydrates.

References

- 1. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. Buy Mercury(II) perchlorate hydrate (EVT-1797588) | 304656-34-6 [evitachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. MERCURY(II) PERCHLORATE HYDRATE | 73491-34-6 [chemicalbook.com]

- 5. Mercury(II) perchlorate trihydrate|lookchem [lookchem.com]

- 6. mercury(II) perchlorate trihydrate | Cl2H6HgO11 | CID 53471339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 7616-83-3 | Benchchem [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | Cl2HgO8 | CID 3080641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

Crystal Structure Analysis of Mercuric Perchlorate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of mercuric perchlorate (B79767) hexahydrate, Hg(ClO₄)₂·6H₂O. The information presented herein is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers in fields ranging from inorganic chemistry to materials science and drug development. This document details the structural parameters, experimental procedures for synthesis and analysis, and a visual representation of the experimental workflow.

Crystal Structure and Properties

Mercuric perchlorate hexahydrate crystallizes in the trigonal system, specifically in the P3m1 space group. The crystal structure is characterized by the presence of distinct octahedral hexaaquamercury(II) cations, [Hg(H₂O)₆]²⁺, and perchlorate anions, ClO₄⁻. In this arrangement, the mercury atom is coordinated by six water molecules, forming a regular octahedral geometry. These complex cations and the perchlorate anions are the fundamental building blocks of the crystal lattice.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound hexahydrate.

| Parameter | Value |

| Chemical Formula | Hg(ClO₄)₂·6H₂O |

| Formula Weight | 507.58 g/mol |

| Crystal System | Trigonal |

| Space Group | P3m1 |

| Unit Cell Dimensions | a = 8.01 Å, c = 5.34 Å |

| α = 90°, β = 90°, γ = 120° | |

| Volume of Unit Cell | 296.9 ų |

| Z (Formula units per cell) | 1 |

| Density (calculated) | 2.84 g/cm³ |

Key Bond Lengths and Angles

The primary coordination sphere of the mercury(II) ion is of significant interest. The Hg-O bond distance within the [Hg(H₂O)₆]²⁺ cation has been determined as follows:

| Bond | Distance (Å) |

| Hg-O | 2.341(6) |

Further detailed atomic coordinates, a comprehensive list of all bond lengths and angles, including those within the perchlorate anion and the hydrogen bonding network, are typically found in the supplementary information of the original crystallographic study by Johansson and Sandström (1978). Access to the full publication or its associated Crystallographic Information File (CIF) is recommended for a complete dataset.

Experimental Protocols

Synthesis of Single Crystals

High-quality single crystals of this compound hexahydrate suitable for X-ray diffraction can be synthesized through the reaction of mercuric oxide with perchloric acid followed by a controlled crystallization process.

Materials:

-

Mercuric oxide (HgO)

-

Concentrated perchloric acid (HClO₄, ~70%)

-

Deionized water

-

Glass beakers and stirring rod

-

Desiccator containing a suitable drying agent (e.g., concentrated sulfuric acid or anhydrous calcium chloride)

Procedure:

-

Reaction: In a well-ventilated fume hood, carefully dissolve mercuric oxide in a stoichiometric excess of concentrated perchloric acid. The reaction is exothermic and should be performed with caution. Gentle heating may be applied to facilitate dissolution. HgO + 2HClO₄ → Hg(ClO₄)₂ + H₂O

-

Concentration: The resulting solution is then gently heated to evaporate some of the solvent and achieve a supersaturated solution.

-

Crystallization: The supersaturated solution is transferred to a clean crystallizing dish and placed in a desiccator. Slow evaporation of the solvent over several days to weeks at a constant temperature will promote the growth of large, well-formed single crystals of this compound hexahydrate.

-

Isolation: Once crystals of suitable size and quality have formed, they should be carefully isolated from the mother liquor. Due to the hygroscopic nature of the compound, prolonged exposure to the atmosphere should be avoided.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. Given the hygroscopic nature of this compound hexahydrate, specific handling procedures are required.

Instrumentation:

-

Four-circle single-crystal X-ray diffractometer

-

Molybdenum (Mo) Kα radiation source (λ = 0.71073 Å)

-

Cryostream system for low-temperature data collection

-

Goniometer head and mounting loops/capillaries

Procedure:

-

Crystal Mounting:

-

A suitable single crystal is selected under a microscope.

-

Due to its hygroscopic nature, the crystal should be quickly coated in an inert oil (e.g., Paratone-N) to prevent water absorption from the air.

-

The oil-coated crystal is then mounted on a cryoloop or in a sealed glass capillary.

-

-

Data Collection:

-

The mounted crystal is placed on the goniometer head of the diffractometer.

-

A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal. This minimizes thermal vibrations and potential degradation of the crystal in the X-ray beam.

-

The unit cell parameters are determined from a preliminary set of diffraction spots.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans).

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed, and the intensities of the reflections are integrated.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (Hg and Cl).

-

The positions of the lighter atoms (O and H) are located from difference Fourier maps.

-

The structural model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors. This process yields the final atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process, from the synthesis of the compound to the final analysis of its crystal structure.

Caption: Workflow from synthesis to structural analysis.

Solubility of Mercuric Perchlorate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mercuric perchlorate (B79767) (Hg(ClO₄)₂) in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, general experimental protocols for solubility determination, and the implications for its use in organic synthesis.

Core Concepts and Qualitative Solubility

Mercuric perchlorate, a powerful oxidizing agent and Lewis acid, is a white crystalline solid that is highly soluble in water.[1][2] Its solubility in organic solvents is significantly more limited and is largely dictated by the polarity of the solvent.

Available literature indicates that this compound is insoluble in non-polar organic solvents such as benzene and hexane .[3][4] However, it exhibits some degree of solubility in polar organic solvents. Studies on the formation of this compound complexes have been conducted in solvents like dichloromethane, acetonitrile, and acetone , suggesting that it is at least sparingly soluble in these media.[5] Furthermore, its application in certain organic reactions is noted to occur in alcohol solvents .

It is important to note that this compound is often used in its hydrated form (e.g., Hg(ClO₄)₂·xH₂O), and the presence of water can influence its solubility in organic solvents.[2][6] Anhydrous this compound can be prepared but requires specific conditions to avoid the formation of basic mercury perchlorate.[1]

Quantitative Solubility Data

Despite a thorough review of available scientific literature, specific quantitative data on the solubility of this compound in organic solvents (e.g., in g/100g of solvent or mol/L at specified temperatures) could not be located. The following table summarizes the qualitative solubility information gathered from the search results.

| Solvent Class | Specific Solvent | Solubility | Citation(s) |

| Polar Aprotic | Dichloromethane | Soluble (forms complexes) | [5] |

| Acetonitrile | Soluble (forms complexes) | [5] | |

| Acetone | Soluble (forms complexes) | [5] | |

| Polar Protic | Alcohols | Mentioned as a reaction medium | |

| Non-Polar | Benzene | Insoluble | [3][4] |

| Hexane | Insoluble | [3][4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given organic solvent. This procedure should be adapted based on the specific solvent and available analytical equipment. Extreme caution should be exercised when handling this compound due to its high toxicity and oxidizing properties. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (anhydrous or a specific hydrate)

-

Organic solvent of interest (high purity)

-

Constant temperature bath or shaker

-

Sealed, inert sample vials

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for mercury quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or a suitable titration method)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached. The time required will depend on the solvent and the solute and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration stabilizes).

-

-

Sample Collection and Filtration:

-

Once equilibrium is assumed, allow the solid to settle.

-

Carefully draw a known volume of the supernatant liquid using a pipette.

-

Immediately filter the collected supernatant using a syringe filter to remove any undissolved solid particles. The filter material should be compatible with the organic solvent used.

-

-

Sample Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration range appropriate for the chosen analytical method.

-

Determine the concentration of mercury in the diluted solution using a calibrated analytical instrument.

-

-

Calculation of Solubility:

-

Using the measured concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 g solvent, mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Anhydrous Mercuric Perchlorate

Disclaimer: Anhydrous mercuric perchlorate (B79767), Hg(ClO₄)₂, is an exceptionally hazardous and energetic material. Its synthesis and handling should only be attempted by highly trained professionals under strict safety protocols. The information presented herein is for academic and research purposes and is largely inferred from the chemical behavior of analogous compounds due to a significant lack of published experimental data on the pure anhydrous form.

Introduction

Anhydrous mercuric perchlorate is a powerful oxidizing agent belonging to the family of metal perchlorates. These salts are known for their thermal instability and potential to decompose explosively, releasing large volumes of gas. The high positive enthalpy of formation of the perchlorate anion (ClO₄⁻) and the catalytic and oxidizing nature of the mercury(II) cation (Hg²⁺) suggest that the anhydrous form is highly unstable. The scarcity of literature specifically detailing its thermal decomposition underscores the significant hazards associated with its study.

This guide provides a projected overview of the thermal decomposition products and pathways of anhydrous this compound. The analysis is based on established principles of inorganic thermal decomposition and draws parallels from the documented behavior of mercury(II) nitrate (B79036), mercury(II) oxide, and other anhydrous metal perchlorates.

Proposed Thermal Decomposition Pathways

Given the lack of direct experimental evidence, two primary decomposition pathways are proposed, which may occur concurrently or sequentially depending on the conditions (e.g., heating rate, atmosphere).

Pathway A: Decomposition to Mercury(II) Oxide

This pathway is analogous to the thermal decomposition of other mercury(II) oxo-acid salts, such as mercury(II) nitrate[1][2][3]. The initial decomposition would yield mercury(II) oxide, with the perchlorate anion breaking down into chlorine and oxygen. A subsequent, higher-temperature step would then decompose the mercury(II) oxide into elemental mercury and oxygen[4][5][6].

-

Step 1: Hg(ClO₄)₂(s) → HgO(s) + Cl₂(g) + 3.5 O₂(g)

-

Step 2: 2HgO(s) → 2Hg(l/g) + O₂(g)

Pathway B: Decomposition to Mercury(II) Chloride

This pathway is analogous to the decomposition of many other metal perchlorates, which typically yield the corresponding metal chloride and oxygen.

-

Overall Reaction: Hg(ClO₄)₂(s) → HgCl₂(s/g) + 4 O₂(g)

It is plausible that both pathways contribute to the overall decomposition, with the relative prevalence of each depending on the reaction kinetics and thermodynamics. The formation of other chlorine oxides (e.g., ClO₂) as intermediates or minor products is also possible, as has been noted for the decomposition of hydrated mercury(II) perchlorate at temperatures as low as 40°C.

The following diagram illustrates the proposed logical flow of these decomposition pathways.

Quantitative Data Summary

Direct quantitative data for the thermal decomposition of anhydrous this compound is unavailable in the reviewed literature. For comparative purposes, the table below summarizes the decomposition data for analogous and related compounds.

| Compound | Formula | Decomposition Onset/Temp (°C) | Solid Products | Gaseous Products | Reference(s) |

| Mercury(II) Nitrate | Hg(NO₃)₂ | ~350 - 400 | HgO, then Hg | NO₂, O₂ | [1][7] |

| Mercury(II) Oxide (Red) | HgO | ~500 | Hg | O₂ | [4][5][6] |

| Mercury(II) Oxide (Yellow) | HgO | ~332 | Hg | O₂ | [6] |

| Calcium Perchlorate | Ca(ClO₄)₂ | ≥ 400 | CaCl₂ | O₂ | |

| Magnesium Perchlorate | Mg(ClO₄)₂ | ~435 | MgO | O₂, Cl₂ |

Experimental Protocols

The investigation of the thermal properties of a highly energetic and sensitive material like anhydrous this compound would necessitate specialized remote-handling equipment and blast-shielded instrumentation. The following are standard methodologies that would be employed.

4.1 Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is the primary technique for determining mass loss as a function of temperature and identifying the evolved gaseous products.

-

Objective: To quantify the mass loss stages during decomposition and identify the chemical formula of the evolved gases.

-

Methodology:

-

A small, precisely weighed sample (typically < 1 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a controlled linear rate (e.g., 5-20 °C/min) under a continuous purge of an inert gas (e.g., argon or nitrogen).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The gas evolved from the sample is transferred via a heated capillary tube to the inlet of a mass spectrometer, which analyzes the composition of the gas stream in real-time.

-

4.2 Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, identifying exothermic (heat-releasing) and endothermic (heat-absorbing) events.

-

Objective: To determine the temperatures of decomposition events and quantify the associated enthalpy changes.

-

Methodology:

-

A small sample (< 1 mg) is hermetically sealed in a sample pan (e.g., gold-plated copper for energetic materials to prevent reaction). An empty, sealed pan is used as a reference.

-

Both pans are placed in the DSC cell and heated at a controlled linear rate.

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Exothermic peaks indicate decomposition or combustion events, while endothermic peaks can indicate phase changes or dehydration.

-

The workflow for a typical thermal analysis experiment is depicted below.

Conclusion

While direct experimental data on the thermal decomposition of anhydrous this compound remains elusive, a scientifically sound projection of its behavior can be made. It is expected to be a highly unstable compound that decomposes exothermically to produce a mixture of solid products, including mercury(II) oxide and mercury(II) chloride, and gaseous products, primarily oxygen and chlorine. The decomposition is likely to be complex and multi-stage, with the final products being elemental mercury and various gases. The extreme hazards associated with this compound necessitate that any future experimental work be conducted with the utmost caution and specialized safety measures.

References

- 1. Mercury(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 2. brainly.com [brainly.com]

- 3. Mercuric nitrate | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. Mercury(II) oxide - Wikipedia [en.wikipedia.org]

- 6. Properties of mercury oxide and the reaction of its breakdown | MEL Chemistry [melscience.com]

- 7. inorganic chemistry - Obtaining mercury from mercury(II) nitrate - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Role of Mercuric Perchlorate as an Oxidizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercuric perchlorate (B79767), Hg(ClO₄)₂, is a powerful, albeit hazardous, chemical compound with notable applications in organic synthesis. While the perchlorate anion itself is a potent oxidizing agent, the reactivity of mercuric perchlorate in organic reactions is often dominated by the electrophilic nature of the mercury(II) ion. This technical guide provides an in-depth analysis of the primary reaction mechanism where this compound and other mercuric salts act as a functional oxidizing agent: the oxymercuration of alkenes. Furthermore, this document will explore the plausible, though less documented, role of this compound in the oxidation of other organic functional groups, such as alcohols. Detailed mechanistic pathways, experimental considerations, and quantitative data are presented to offer a comprehensive resource for professionals in the field of chemical and pharmaceutical development.

Introduction

This compound is a mercury(II) salt of perchloric acid, typically available as a hydrate (B1144303).[1] Its high solubility in water and hygroscopic nature make it a reactive source of the Hg²⁺ ion in solution.[1] In the context of organic chemistry, mercuric salts are well-established reagents for the activation of unsaturated bonds, most notably in the oxymercuration-demercuration reaction sequence for the hydration of alkenes. While mercuric acetate (B1210297) is the most commonly employed reagent for this transformation, this compound is expected to follow a similar mechanistic pathway, with the perchlorate anion acting as a non-coordinating spectator ion. The primary role of the mercury(II) species is to act as an electrophile, facilitating the addition of a nucleophile (often a solvent molecule) across a double bond. This process, which results in the introduction of an oxygen-containing functional group, can be considered a functional oxidation of the alkene.

Reaction Mechanism: Oxymercuration of Alkenes

The most well-documented "oxidizing" role of mercuric salts in organic synthesis is the oxymercuration of alkenes. This reaction is the first step in the two-step oxymercuration-demercuration sequence, which achieves the Markovnikov hydration of an alkene without the carbocation rearrangements often seen in acid-catalyzed hydration.

The mechanism proceeds through three key steps:

-

Electrophilic Attack and Formation of a Mercurinium Ion: The reaction is initiated by the electrophilic attack of the mercuric ion on the alkene's π-bond. This results in the formation of a bridged, three-membered intermediate known as a mercurinium ion. This intermediate is analogous to the halonium ion formed during the halogenation of alkenes.

-

Nucleophilic Attack by Solvent: A nucleophilic solvent molecule, typically water for hydration or an alcohol for alkoxymercuration, attacks the more substituted carbon of the mercurinium ion. This regioselectivity is a hallmark of the reaction and leads to the Markovnikov product. The attack occurs from the side opposite the mercury bridge, resulting in an anti-addition of the nucleophile and the mercury species.

-

Demercuration: The resulting organomercury intermediate is typically not isolated but is instead treated with a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), in a separate step. This demercuration step replaces the mercury-containing group with a hydrogen atom. The mechanism of this step is believed to involve free radicals and is not stereospecific.

While most literature examples utilize mercuric acetate, the fundamental mechanism with this compound is expected to be identical. The highly non-coordinating nature of the perchlorate anion would likely make this compound an even more reactive electrophile than mercuric acetate.

Diagram: Generalized Oxymercuration-Demercuration Pathway

Caption: A simplified workflow of the oxymercuration-demercuration of an alkene.

Quantitative Data

The oxymercuration-demercuration reaction is known for its high yields and excellent regioselectivity for the Markovnikov product. While specific data for this compound is sparse in readily available literature, the following table summarizes representative yields for the oxymercuration-demercuration of various alkenes using mercuric acetate, which is expected to be comparable.

| Alkene | Product | Reagents | Yield (%) | Reference |

| 1-Hexene | 2-Hexanol | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 96 | General textbook data |

| Styrene | 1-Phenylethanol | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 90 | General textbook data |

| α-Pinene | α-Terpineol | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 95 | General textbook data |

Note: THF (tetrahydrofuran) is a common co-solvent to improve the solubility of the alkene.

Experimental Protocols

The following is a generalized experimental protocol for the oxymercuration-demercuration of an alkene. Caution: Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Alkene (e.g., Styrene)

-

This compound Hydrate

-

Tetrahydrofuran (THF)

-

Water

-

Sodium Borohydride (NaBH₄)

-

Sodium Hydroxide (NaOH) solution (e.g., 3 M)

-

Diethyl Ether

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Oxymercuration:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrate in a 1:1 mixture of water and THF.

-

Cool the solution in an ice bath.

-

Slowly add the alkene to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting alkene.

-

-

Demercuration:

-

To the reaction mixture, add an aqueous solution of sodium hydroxide.

-

Slowly add a solution of sodium borohydride in aqueous sodium hydroxide. The addition is often exothermic and may cause gas evolution.

-

Stir the mixture for an additional 1-2 hours. A black precipitate of elemental mercury will form.

-

-

Work-up:

-

Separate the organic layer. If the product is not in a distinct organic layer, extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude alcohol product.

-

-

Purification:

-

The crude product can be purified by distillation or column chromatography.

-

Diagram: Experimental Workflow for Oxymercuration-Demercuration

Caption: A flowchart illustrating the key steps in an oxymercuration-demercuration experiment.

Plausible Oxidation of Other Functional Groups

Detailed mechanistic studies on the direct oxidation of other functional groups, such as alcohols and aldehydes, by this compound are not widely available in the scientific literature. However, based on the known chemistry of other metal-based oxidants, a plausible mechanism can be proposed.

For the oxidation of a primary or secondary alcohol to an aldehyde or ketone, respectively, the reaction would likely proceed through the formation of a mercury(II) alkoxide intermediate. This could then undergo a β-hydride elimination to yield the carbonyl compound and a reduced mercury species.

It is important to emphasize that this is a hypothetical mechanism. The perchlorate anion, being a strong oxidizing agent in its own right, especially under acidic or heated conditions, could also play a role, potentially leading to more complex reaction pathways or over-oxidation.

Diagram: Hypothetical Mechanism for Alcohol Oxidation by a Hg(II) Salt

Caption: A plausible, though unconfirmed, pathway for the oxidation of an alcohol by a generic Hg(II) salt.

Conclusion and Future Outlook

The primary and well-established role of mercuric salts, including by extension this compound, as an "oxidizing agent" in organic synthesis is in the oxymercuration of alkenes. The reaction proceeds via a well-defined mechanism involving a mercurinium ion intermediate, leading to high yields of Markovnikov alcohols without carbocation rearrangements.

The utility of this compound as a direct oxidizing agent for other functional groups like alcohols and aldehydes is not well-documented. While plausible mechanisms can be proposed based on general principles of inorganic and organic chemistry, there is a clear need for further research to elucidate the specific pathways, kinetics, and synthetic utility of this compound in these transformations. Researchers and drug development professionals should exercise caution due to the high toxicity of mercury compounds and the potential for explosive reactions involving perchlorates, especially in the presence of organic materials and heat. Future investigations could focus on kinetic studies and the isolation or spectroscopic observation of intermediates to fully understand the mechanistic landscape of this compound in oxidation chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrochemical Properties of Mercuric Perchlorate (B79767) Solutions

This technical guide provides a comprehensive overview of the electrochemical properties of mercuric perchlorate, Hg(ClO₄)₂, solutions. This compound is a highly soluble salt that serves as a source of mercury(II) ions in electrochemical studies. Its perchlorate anion is generally considered non-coordinating, allowing for the investigation of the fundamental redox behavior of the Hg(II) species in aqueous media. This document details key electrochemical parameters, experimental protocols, and reaction mechanisms relevant to the study of this compound.

Core Electrochemical Data

The electrochemical behavior of this compound is primarily characterized by the reduction of the mercuric ion (Hg²⁺). This process typically occurs in a stepwise fashion, involving a mercurous ion (Hg₂²⁺) intermediate. Key quantitative data from various electrochemical techniques are summarized below.

Table 1: Standard Electrode Potentials at 25°C

Standard electrode potentials provide thermodynamic data for the fundamental redox reactions of mercury ions. These values are crucial for predicting the spontaneity of electrochemical processes.

| Half-Reaction | Standard Potential (E°) vs. SHE (V) | Reference(s) |

| Hg²⁺(aq) + 2e⁻ ⇌ Hg(l) | +0.854 | [1] |

| 2Hg²⁺(aq) + 2e⁻ ⇌ Hg₂²⁺(aq) | +0.911 | [1] |

| Hg₂²⁺(aq) + 2e⁻ ⇌ 2Hg(l) | +0.796 | [1] |

Table 2: Cyclic Voltammetry Peak Potentials

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of mercuric ions. The data below, obtained from studies of mercuric salts in a perchlorate supporting electrolyte, illustrate the potentials at which reduction and oxidation events occur. The process involves a two-step reduction of Hg(II) to Hg(0).

| Process | Peak Potential (V) vs. Ag/AgCl | Supporting Electrolyte | Notes | Reference(s) |

| Cathodic Scan (Reduction) | ||||

| Hg²⁺ + e⁻ → ½Hg₂²⁺ | +0.15 | 0.05 M NaClO₄ | First reduction peak, corresponding to the formation of the mercurous ion. | [2] |

| ½Hg₂²⁺ + e⁻ → Hg(0) | -0.15 | 0.05 M NaClO₄ | Second reduction peak, corresponding to the formation of elemental mercury. | [2] |

| Anodic Scan (Oxidation) | ||||

| Hg(0) → ½Hg₂²⁺ + e⁻ | +0.33 | 0.05 M NaClO₄ | First oxidation peak, the reverse of the second reduction step. | [2] |

| ½Hg₂²⁺ → Hg²⁺ + e⁻ | +0.73 | 0.05 M NaClO₄ | Second oxidation peak, the reverse of the first reduction step. | [2] |

Table 3: Polarographic and Kinetic Data

Polarography and other electrochemical techniques provide insights into reaction kinetics and diffusion.

| Parameter | Value | Conditions | Reference(s) |

| Polarography Half-Wave Potential (E½) | |||

| Hg²⁺ Reduction | 0.410 V vs. SCE | Non-complexing media (e.g., ClO₄⁻) on a rotating mercury disk electrode. | [1] |

| Kinetic Parameters | |||

| Exchange Current Density (I₀) for Hg₂²⁺/Hg | 3.9 A/cm² | 1.0 mM Hg₂²⁺ in 1.0 M HClO₄ | [3] |

| 1.1 A/cm² | 0.5 mM Hg₂²⁺ in 1.0 M HClO₄ | [3] |

Table 4: Electrical Conductivity

Electrochemical Reaction Mechanisms

The primary electrochemical pathway for this compound involves the sequential reduction of the Hg(II) ion.

Electrochemical Reduction Pathway of Hg(II)

The reduction of Hg²⁺ at an electrode surface is not a single two-electron step but proceeds through a stable Hg(I) intermediate, which exists as the dimeric ion, Hg₂²⁺.

Figure 1. Stepwise electrochemical reduction of mercuric ions.

Experimental Protocols

Detailed methodologies are critical for reproducible electrochemical analysis. The following sections outline protocols for key experimental techniques.

Cyclic Voltammetry (CV) Protocol

This protocol is designed to investigate the redox behavior of a this compound solution.

1. Materials and Reagents:

- This compound, Hg(ClO₄)₂

- Supporting Electrolyte: Sodium Perchlorate (NaClO₄) or Perchloric Acid (HClO₄)

- Solvent: Deionized water

- Working Electrode: Glassy Carbon Electrode (GCE) or Hanging Mercury Drop Electrode (HMDE)

- Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

- Counter (Auxiliary) Electrode: Platinum wire

- Electrochemical Cell

- Potentiostat

2. Solution Preparation:

- Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M HClO₄ or NaClO₄) in deionized water.

- Prepare the analyte solution by dissolving a known amount of Hg(ClO₄)₂ in the supporting electrolyte solution to achieve the desired concentration (e.g., 1.0 mM).

3. Experimental Setup:

- Polish the working electrode (if solid, e.g., GCE) with alumina (B75360) slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean, reproducible surface.

- Assemble the three-electrode system in the electrochemical cell containing the analyte solution. Ensure the tip of the reference electrode is close to the working electrode.

- Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

4. Data Acquisition:

- Connect the electrodes to the potentiostat.

- Set the CV parameters:

- Initial Potential: A potential where no faradaic reaction occurs (e.g., +0.8 V vs. Ag/AgCl).

- Vertex Potential 1 (Switching Potential): A potential sufficiently negative to drive both reduction steps (e.g., -0.4 V vs. Ag/AgCl).

- Vertex Potential 2 (Final Potential): The initial potential (+0.8 V vs. Ag/AgCl) to complete the cycle.

- Scan Rate: Start with a typical rate (e.g., 100 mV/s) and vary it to investigate reaction kinetics.

- Initiate the scan and record the resulting voltammogram (current vs. potential plot).

Workflow for Cyclic Voltammetry Experiment

The logical flow of a CV experiment, from preparation to analysis, is outlined below.

Figure 2. Logical workflow for a cyclic voltammetry experiment.

Polarography Protocol

Polarography is a specific type of voltammetry that uses a dropping mercury electrode (DME) as the working electrode.

1. Instrumentation:

- Polarograph (instrument for applying voltage and measuring current).

- Dropping Mercury Electrode (DME) assembly.[6][7]

- Reference Electrode (e.g., SCE).

- Counter Electrode (e.g., mercury pool or platinum wire).

- Electrolysis cell.

2. Procedure:

- Prepare the analyte solution (e.g., 0.1 mM Hg(ClO₄)₂) in a suitable supporting electrolyte (e.g., 0.1 M HClO₄). The supporting electrolyte concentration should be at least 100 times that of the analyte to minimize migration current.

- Deaerate the solution by bubbling inert gas through it for 10-15 minutes.

- Immerse the DME, reference, and counter electrodes into the solution.

- Adjust the mercury reservoir height to achieve a consistent drop time (typically 3-5 seconds).[7]

- Apply a potential ramp (e.g., from 0.0 V to -0.8 V vs. SCE) to the DME.

- Record the current as a function of the applied potential. The resulting plot is a polarogram.

- Determine the half-wave potential (E½) from the midpoint of the sigmoidal wave and the diffusion-limited current (id) from the plateau of the wave. The diffusion current is directly proportional to the concentration of the mercuric ions.

References

Spectroscopic Characterization of Mercuric Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of mercuric perchlorate (B79767), with a focus on Infrared (IR) and Raman spectroscopy. It details the synthesis and analysis of its hydrated form and discusses the anhydrous state, offering valuable data and methodologies for researchers in analytical chemistry and materials science.

Introduction

Mercuric perchlorate, Hg(ClO₄)₂, is a powerful oxidizing agent and a versatile precursor in the synthesis of other mercury compounds.[1] Its interaction with ligands and its hydration state significantly influence its chemical and physical properties. Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a powerful, non-destructive method to probe the molecular structure of this compound, including the coordination of the perchlorate ions and the presence of water molecules. This guide focuses on the spectroscopic signatures of the perchlorate ion (ClO₄⁻), water of hydration, and mercury-oxygen bonds in this compound hexahydrate, Hg(ClO₄)₂·6H₂O, and also addresses the synthesis of the anhydrous form.

Synthesis and Preparation of Samples

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline the synthesis of both hydrated and anhydrous this compound.

Experimental Protocol: Synthesis of this compound Hexahydrate

The hydrated form of this compound is the most commonly synthesized and studied variant.

Methodology:

-

Reaction: Yellow mercuric oxide (HgO) is dissolved in dilute perchloric acid (HClO₄). The reaction proceeds as follows: HgO + 2HClO₄ → Hg(ClO₄)₂ + H₂O.[2]

-

Purification: The resulting solution is purified by repeated crystallization. This is achieved by placing a saturated aqueous solution of the product inside a desiccator containing concentrated sulfuric acid.[3]

-

Crystal Growth: The slow evaporation of water in the desiccator leads to the formation of crystals of this compound hexahydrate, Hg(ClO₄)₂·6H₂O.[2][3]

Due to the highly hygroscopic nature of the compound, handling should be performed in a controlled environment to prevent the absorption of atmospheric moisture.[3]

Experimental Protocol: Synthesis of Anhydrous this compound

The preparation of anhydrous this compound requires the dehydration of its hydrated forms under specific conditions to avoid the formation of basic mercury perchlorates.

Methodology:

-

Initial Dehydration: The hexahydrate, Hg(ClO₄)₂·6H₂O, is gently heated to approximately 30°C in a vacuum. This process converts it to lower hydrates, such as the dihydrate.[2]

-

Final Dehydration: The anhydrous form is then produced by treating the partially dehydrated product with a strong dehydrating agent, such as anhydrous perchloric acid or dichlorine hexoxide.[2] Further heating of the hydrates in the absence of such agents will lead to decomposition and the formation of basic salts.[2]

Spectroscopic Analysis: Experimental Protocols

The following protocols are based on established methodologies for acquiring high-quality IR and Raman spectra of this compound.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: Nujol mulls are prepared by grinding the polycrystalline this compound hexahydrate with Nujol (mineral oil).

-

Sample Holder: The mull is then pressed between two KBr plates.

-

Instrumentation: The spectra are recorded using an IR spectrophotometer, such as a Perkin Elmer-580, capable of scanning the region from 4000–200 cm⁻¹. For temperature-dependent studies, a variable temperature cell can be employed.

Raman Spectroscopy

-

Sample Preparation: To prevent moisture absorption, the solid, hygroscopic sample is placed in a sealed quartz capillary.

-

Excitation Source: A 514.5 nm line from an argon-ion laser is a suitable excitation source.

-

Instrumentation: The Raman spectra are recorded on an instrument like a Ramalog 1403 spectrophotometer.

Data Presentation: Vibrational Frequencies and Assignments

The vibrational spectra of this compound hexahydrate are characterized by the modes of the perchlorate ion, the water molecules, and the aquated mercury cation, [Hg(OH₂)₆]²⁺. The perchlorate ion (ClO₄⁻) has a tetrahedral (Td) symmetry in its free state, which results in four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). In the crystalline structure of this compound hexahydrate, the symmetry of the perchlorate ion may be lowered, leading to the splitting of degenerate modes.[3]

The following table summarizes the quantitative data from IR and Raman spectroscopy for this compound hexahydrate at room temperature.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| Water (H₂O) Vibrations | |||

| ν(OH) | 3440, 3360, 3280 | 3425, 3350 | O-H stretching modes of coordinated water |

| 2ν₂(H₂O) | 3220 | - | Overtone of H₂O bending |

| δ(H₂O) | 1619 | - | H-O-H bending mode of coordinated water |

| Rocking, Wagging, Twisting | 780, 565, 520 | 775, 565, 515 | Librational modes of coordinated water |

| Perchlorate (ClO₄⁻) Vibrations | |||

| ν₃(ClO₄⁻) | 1140, 1110, 1060 | 1145, 1115, 1058 | Asymmetric Cl-O stretching (triply degenerate) |

| ν₁(ClO₄⁻) | - | 935 | Symmetric Cl-O stretching (singly degenerate) |

| ν₄(ClO₄⁻) | 628, 620 | 632, 622 | O-Cl-O bending (triply degenerate) |

| ν₂(ClO₄⁻) | - | 462, 450 | O-Cl-O bending (doubly degenerate) |

| [Hg(OH₂)₆]²⁺ Vibrations | |||

| ν(Hg-O) | 380 | 370 | Stretching of the mercury-oxygen coordinate bond |

Data compiled from Patel and Bist, 1983.[3]

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound, as well as the relationships between its different forms.

Caption: Experimental workflow for synthesis and analysis.

Caption: Relationships between hydrated and anhydrous forms.

References

An In-depth Technical Guide to the Hygroscopic Nature and Handling of Mercuric Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties and safe handling procedures for mercuric perchlorate (B79767), a highly toxic and reactive inorganic compound. This document is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development, who may work with this substance.

Executive Summary

Mercuric perchlorate (Hg(ClO₄)₂) is a powerful oxidizing agent and a potent toxin that exhibits a strong affinity for atmospheric moisture. Its hygroscopic and deliquescent nature necessitates stringent handling and storage protocols to ensure laboratory safety and maintain the integrity of the compound. This guide details the physicochemical properties of this compound, with a focus on its interaction with water, provides established protocols for its safe handling, and outlines its synthesis and common applications in organic chemistry.

Physicochemical Properties

This compound is a white crystalline solid that is highly soluble in water.[1] It typically exists in a hydrated form, most commonly as this compound trihydrate (Hg(ClO₄)₂·3H₂O) or hexahydrate (Hg(ClO₄)₂·6H₂O). The anhydrous form is also known but is less common.

Hygroscopic Nature

This compound is classified as a hygroscopic and deliquescent substance, meaning it readily absorbs moisture from the air. If exposed to a sufficiently humid environment, it will absorb enough water to dissolve and form a liquid solution. This property is critical to consider during storage and handling to prevent degradation of the material and the creation of a hazardous liquid spill.

Table 1: Deliquescence Relative Humidity (DRH) of Various Perchlorate Salts at Room Temperature

| Perchlorate Salt | Deliquescence Relative Humidity (DRH) |

| Sodium Perchlorate (NaClO₄) | ~40% RH at 243 K |

| Magnesium Perchlorate (Mg(ClO₄)₂) | Highly deliquescent |

| Calcium Perchlorate (Ca(ClO₄)₂) | Highly deliquescent |

Note: The DRH can be influenced by temperature and the presence of other salts.[2][3]

The strong hygroscopic nature of this compound implies that it should be stored in a tightly sealed container in a dry environment, such as a desiccator or a glove box with a controlled atmosphere.

Safe Handling and Storage

The handling of this compound requires strict adherence to safety protocols due to its high toxicity and strong oxidizing properties. All operations involving this compound should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.

-

Body Protection: A lab coat, buttoned completely. For larger quantities, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for mercury vapors and particulates is required.[4][5]

Storage

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. A desiccator containing a suitable drying agent is recommended.

-

Incompatibilities: Store away from combustible materials, reducing agents, organic compounds, and other incompatible chemicals.[6]

Spill and Waste Disposal

In the event of a spill, evacuate the area and prevent the spread of the material. Small spills can be carefully cleaned up using a mercury spill kit. All contaminated materials and waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[5][7]

Experimental Protocols

Protocol for Handling a Hygroscopic and Toxic Compound

This protocol outlines the general steps for safely handling a highly hygroscopic and toxic substance like this compound.

Caption: Workflow for the safe handling of hygroscopic and toxic compounds.

Synthesis of this compound

This compound is typically synthesized by the reaction of mercuric oxide (HgO) with perchloric acid (HClO₄).

Caption: Synthesis of this compound from mercuric oxide and perchloric acid.

Experimental Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of mercuric oxide to a solution of perchloric acid with constant stirring. The concentration of perchloric acid should be chosen based on the desired hydrate (B1144303) of the final product.

-

The reaction is exothermic and should be controlled by cooling the reaction vessel in an ice bath if necessary.

-

Once the reaction is complete, the resulting solution can be concentrated by gentle heating under vacuum to induce crystallization.

-

The crystalline this compound hydrate is then collected by filtration, washed with a minimal amount of cold distilled water, and dried in a desiccator over a suitable drying agent.

Applications in Organic Synthesis

This compound is a useful reagent in organic chemistry, primarily acting as a catalyst or a reagent in various transformations. One notable application is in the oxymercuration-demercuration reaction for the hydration of alkenes.

Caption: General workflow of an oxymercuration-demercuration reaction.

Conclusion

This compound is a valuable but hazardous laboratory chemical. Its pronounced hygroscopic nature and high toxicity demand meticulous handling and storage procedures. A thorough understanding of its properties and adherence to the safety protocols outlined in this guide are paramount for the protection of laboratory personnel and the integrity of experimental work. Researchers, scientists, and drug development professionals must remain vigilant and well-informed when working with this compound.

References

- 1. This compound | Cl2HgO8 | CID 3080641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lpi.usra.edu [lpi.usra.edu]

- 3. researchgate.net [researchgate.net]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 6. fishersci.com [fishersci.com]

- 7. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

An In-depth Technical Guide to the Safe Storage and Handling of Mercuric Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercuric perchlorate (B79767) (Hg(ClO₄)₂) is a powerful oxidizing agent and a highly toxic mercury compound.[1][2][3][4] It is encountered as a white crystalline solid and is soluble in water.[1][5][6] Due to its hazardous nature, stringent safety precautions are paramount during its storage, handling, and disposal to mitigate the significant risks it poses to human health and the environment. This guide provides a comprehensive overview of the essential safety protocols, chemical properties, and toxicological information necessary for the safe utilization of mercuric perchlorate in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a strong oxidizer that may intensify fire and can cause fire or explosion upon contact with combustible materials.[2][7] It is acutely toxic if swallowed, inhaled, or in contact with skin.[2][7] Furthermore, it is a skin, eye, and respiratory tract irritant and may cause allergic dermatitis.[1]

GHS Hazard Statements:

-

H272: May intensify fire; oxidizer.[6]

-

H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, essential for risk assessment and safe handling.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | Hg(ClO₄)₂ |

| Molar Mass | 399.49 g/mol |

| Appearance | White crystalline solid[1][5][6] |

| Solubility | Soluble in water[1] |

Table 2: Occupational Exposure Limits

| Parameter | Value | Agency |

| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (as Hg) | OSHA[5] |

| Threshold Limit Value (TLV) | 0.025 mg/m³ (as Hg) | ACGIH |

| Immediately Dangerous to Life or Health (IDLH) | 10 mg/m³ (as Hg) | NIOSH[5] |

Storage and Handling Protocols

Adherence to strict storage and handling protocols is critical to prevent accidents and exposure.

Storage

-

Location: Store in a cool, dry, and well-ventilated area.[2][8]

-

Containers: Keep containers tightly closed and store in the original container.[2][8]

-

Incompatibilities: Store away from combustible materials, strong reducing agents, and other incompatible chemicals.[2][8] A detailed incompatibility diagram is provided in Section 7.

-

Temperature: Some sources recommend storage at or below -20°C.[9]

Handling

-

Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat, and gloves (nitrile or neoprene recommended) are essential. For organo-mercury compounds, specialized laminate-style gloves should be used.

-

Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for mercury vapors and particulates is required.

-

-

General Hygiene: Avoid dust formation.[2][8] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

Experimental Protocol: Generalized Procedure for a this compound-Mediated Reaction

Disclaimer: The following is a generalized protocol and should be adapted with a thorough risk assessment for any specific experimental setup. Always consult relevant literature and safety data sheets before proceeding.

This protocol outlines a general procedure for a reaction catalyzed by this compound, such as the hydrolysis of a vinyl halide.

Objective: To perform a chemical transformation using this compound as a catalyst under controlled and safe laboratory conditions.

Materials:

-

This compound (solid)

-

Substrate (e.g., a vinyl halide)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Appropriate reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required personal protective equipment.

-

Set up the reaction apparatus within the fume hood. The glassware should be oven-dried to remove any moisture.

-

-

Reaction Setup:

-

Under an inert atmosphere, carefully weigh the required amount of this compound and add it to the reaction flask containing the solvent.

-

Stir the mixture until the catalyst is fully dissolved.

-

Slowly add the substrate to the reaction mixture via a syringe or dropping funnel.

-

-

Reaction Monitoring:

-

Maintain the reaction at the desired temperature.

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography - GC).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding the quenching solution. Be aware of potential gas evolution.

-

Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove the mercury salts and other water-soluble byproducts.

-

Wash the organic layer sequentially with brine.

-

Dry the organic layer over the drying agent.

-

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Concentrate the organic solvent using a rotary evaporator.

-

Purify the crude product using an appropriate technique, such as column chromatography or distillation.

-

-

Waste Disposal:

-

All mercury-contaminated waste, including glassware, gloves, and solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Dispose of the hazardous waste according to institutional and local regulations. Never dispose of mercury-containing waste down the drain.

-

Emergency Procedures

-

Spill: In case of a spill, evacuate the area immediately.[2] Do not attempt to clean it up unless you are trained and have the appropriate spill kit. Notify the appropriate safety personnel.

-

Fire: Use an extinguishing agent suitable for the surrounding fire.[2] Do not use water directly on the chemical. Wear self-contained breathing apparatus.[2]

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[2][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

-

Mandatory Visualizations

Caption: Logical workflow for the safe handling of this compound.

Caption: Chemical incompatibility diagram for this compound.

Caption: Postulated signaling pathways for this compound toxicity.

References

- 1. Mercury-induced toxicity: Mechanisms, molecular pathways, and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mercury Poisoning Pathway → News → Sustainability [news.sustainability-directory.com]

- 3. Neurotoxicity of mercury: an old issue with contemporary significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Perchlorate, nitrate, and thiocyanate: Environmental relevant NIS-inhibitors pollutants and their impact on thyroid function and human health [frontiersin.org]

- 5. US2265286A - Preparation of vinyl halides - Google Patents [patents.google.com]

- 6. This compound | Cl2HgO8 | CID 3080641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. scitovation.com [scitovation.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Toxicity and Hazards of Mercuric Perchlorate Exposure in Laboratories

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the significant health and safety risks associated with mercuric perchlorate (B79767), a highly toxic and reactive inorganic compound. Due to its dual nature as a potent mercury-containing substance and a strong oxidizing perchlorate salt, its handling in a laboratory setting demands stringent safety protocols and a thorough understanding of its toxicological profile. This document outlines the known toxic effects, exposure limits, mechanisms of toxicity, and detailed procedures for safe handling, decontamination, and waste disposal.

Chemical and Physical Properties

Mercuric perchlorate, with the chemical formula Hg(ClO₄)₂, is a white crystalline solid that is soluble in water.[1] It is a powerful oxidizing agent and can form explosive mixtures with organic materials, reducing agents, and other incompatible substances.[2][3] The anhydrous form is particularly unstable and sensitive to heat and shock.

Toxicological Data

Table 1: Acute Toxicity Data for Mercuric Chloride (as a proxy for this compound)

| Parameter | Value | Species | Route | Source |

| LD₅₀ (Lethal Dose, 50%) | 1 mg/kg | Rat | Oral | [4][5] |

| LD₅₀ (Lethal Dose, 50%) | 41 mg/kg | Rat | Dermal | [4][6] |

| Skin Corrosion/Irritation | Causes severe skin burns | Rabbit | Dermal | [7] |

| Serious Eye Damage/Irritation | Causes serious eye damage | Rabbit | Ocular | [7] |

Exposure Limits

Occupational exposure limits have been established for mercury and its inorganic compounds. These limits are crucial for ensuring a safe working environment and should be strictly adhered to.

Table 2: Occupational Exposure Limits for Inorganic Mercury Compounds

| Organization | Limit | Concentration (as Hg) | Notes |

| OSHA (PEL) | Permissible Exposure Limit | 0.1 mg/m³ | 8-hour time-weighted average |

| NIOSH (REL) | Recommended Exposure Limit | 0.05 mg/m³ | 10-hour time-weighted average |

| NIOSH (Ceiling) | Recommended Exposure Limit | 0.1 mg/m³ | Not to be exceeded at any time |

| ACGIH (TLV) | Threshold Limit Value | 0.025 mg/m³ | 8-hour time-weighted average |

| NIOSH (IDLH) | Immediately Dangerous to Life or Health | 10 mg/m³ |

Mechanisms of Toxicity

The toxicity of this compound is a composite of the effects of the mercuric ion (Hg²⁺) and the perchlorate anion (ClO₄⁻).

Mercury Toxicity

The primary mechanism of mercury's toxicity stems from its high affinity for sulfhydryl (-SH) groups in proteins and enzymes.[8][9] This interaction can lead to widespread cellular dysfunction. A key target is the irreversible inhibition of selenoenzymes, such as thioredoxin reductase, which are critical for antioxidant defense.[10][11] This inhibition leads to an increase in reactive oxygen species (ROS), causing oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[12][13][14]

Perchlorate Toxicity

The perchlorate anion is a competitive inhibitor of the sodium-iodide symporter (NIS), a protein essential for transporting iodide into the thyroid gland.[15][16] This inhibition reduces the thyroid's ability to produce thyroid hormones (T3 and T4), which are crucial for regulating metabolism.[17] Prolonged exposure to perchlorate can lead to hypothyroidism.[17]

Health Effects of Exposure

Exposure to this compound can occur through inhalation, ingestion, and dermal contact. The health effects can be acute or chronic and are often severe.

Acute Exposure:

-

Inhalation: Can cause severe irritation to the respiratory tract, coughing, breathing difficulties, and may be fatal.[7]

-

Ingestion: Highly toxic and can cause severe abdominal pain, nausea, vomiting (potentially with blood), and may be fatal.[6]

-

Dermal Contact: Can cause severe skin burns and irritation.[7] Fatal in contact with skin.[4]

-

Eye Contact: Can cause serious eye damage.[7]

Chronic Exposure:

-

Neurological: Chronic mercury poisoning can lead to tremors, memory loss, personality changes, and other neurological deficits.[7]

-

Renal: The kidneys are a primary target for inorganic mercury, and chronic exposure can lead to kidney damage.[7]

-

Endocrine: The perchlorate component can disrupt thyroid function, potentially leading to hypothyroidism.[17]

Experimental Protocols

Standardized protocols should be followed for any toxicological testing of this compound. Due to its high toxicity, all work must be conducted in a designated area within a certified chemical fume hood.

General Workflow for In Vitro Cytotoxicity Assay

Methodology for Acute Oral Toxicity (based on OECD Guideline 423):

-

Animal Selection: Use a single sex of rats (usually females as they are slightly more sensitive).

-

Housing and Fasting: House animals individually and fast them overnight before dosing.

-

Dose Administration: Administer this compound (dissolved in a suitable vehicle like deionized water) by oral gavage.

-

Starting Dose: Begin with a dose expected to be toxic but not lethal, based on data from similar compounds (e.g., mercuric chloride).

-

Observation: Observe animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity and mortality.

-

Dose Adjustment: Based on the outcome of the initial dose, administer a higher or lower dose to a new group of animals to determine the dose that causes mortality in 50% of the animals (LD₅₀).

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Safe Handling and Personal Protective Equipment (PPE)

-

Designated Area: All work with this compound must be conducted in a designated area of the laboratory that is clearly marked with warning signs.

-

Fume Hood: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of nitrile gloves.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-